molecular formula C19H25BO5 B2847574 Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate CAS No. 2304631-62-5

Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate

Cat. No.: B2847574
CAS No.: 2304631-62-5
M. Wt: 344.21
InChI Key: IVUBGMVYNUHFBD-ICSUNMLXSA-N
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Description

Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate is a useful research compound. Its molecular formula is C19H25BO5 and its molecular weight is 344.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure
Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate, as part of boric acid ester intermediates with benzene rings, is synthesized through a three-step substitution reaction. Its structure is confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystal structures are determined by single crystal X-ray diffraction and compared with structures optimized by density functional theory (DFT). Molecular electrostatic potential and frontier molecular orbitals of these compounds are also investigated, revealing some of their physicochemical properties (Huang et al., 2021).

Photochemical and Photophysical Properties

Photophysical Properties Study
The photophysical properties of related compounds, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, are investigated in various solvents. The introduction of methoxy and cyano groups to these compounds results in unique luminescence properties, influenced by the substituted group. These studies offer insights into the photophysical behavior of similar methyl benzoate compounds (Kim et al., 2021).

Application in Organic Synthesis

Organic Synthesis and Catalysis
Research on related compounds, such as methyl 7-hydroxyhept-5-ynoate and others, contributes to the field of organic synthesis. These compounds serve as intermediates in various chemical reactions, including Grignard reactions and alkylation, highlighting the role of similar methyl benzoate derivatives in synthetic organic chemistry (Casy et al., 2003).

Applications in Corrosion Inhibition

Synthesis and Corrosion Inhibition
A theoretical study on compounds similar to this compound, like methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, shows their potential in corrosion inhibition. These compounds protect mild steel against corrosion in acidic environments, suggesting similar protective qualities in related methyl benzoate compounds (Arrousse et al., 2021).

Properties

IUPAC Name

methyl 2-methoxy-4-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BO5/c1-18(2)11-8-15(18)19(3)16(9-11)24-20(25-19)12-6-7-13(17(21)23-5)14(10-12)22-4/h6-7,10-11,15-16H,8-9H2,1-5H3/t11-,15-,16+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBGMVYNUHFBD-ICSUNMLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC(=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=CC(=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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